1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride
CAS No.:
Cat. No.: VC13433763
Molecular Formula: C12H18ClFN2
Molecular Weight: 244.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18ClFN2 |
|---|---|
| Molecular Weight | 244.73 g/mol |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17FN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H |
| Standard InChI Key | JEUOANIDINVTFX-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)F.Cl |
| Canonical SMILES | C1CN(CCC1N)CC2=CC(=CC=C2)F.Cl |
Introduction
1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is classified as an organic compound and more specifically as an amine due to the presence of the amine functional group. This compound has garnered significant interest in pharmaceutical research due to its potential applications in various therapeutic areas, particularly as a modulator of biological pathways influenced by neurotransmitters. The presence of the fluorobenzyl group enhances its pharmacological properties, making it a subject of study for its efficacy and safety in drug development .
Synonyms and Identifiers
-
CAS Number: 1185296-53-0
-
PubChem CID: 60136901
-
InChI: InChI=1S/C12H17FN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H
-
InChIKey: JEUOANIDINVTFX-UHFFFAOYSA-N
Synthesis
The synthesis of 1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride typically involves chemical reactions involving piperidine and fluorobenzyl derivatives. Specific conditions such as temperature control, solvent selection (e.g., dimethylformamide), and the use of catalysts or bases (e.g., sodium hydride) are often required to facilitate these reactions. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action and Potential Applications
The mechanism of action for 1-(3-Fluoro-benzyl)-piperidin-4-ylamine hydrochloride primarily involves its interaction with neurotransmitter receptors or enzymes related to neurological pathways. Experimental data from pharmacological studies are essential to elucidate its precise mechanism and therapeutic potential. This compound is being researched for its potential in developing novel therapeutic agents that harness its unique structural properties for enhanced efficacy and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume